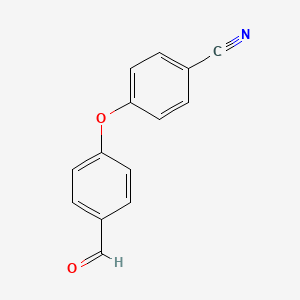

(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

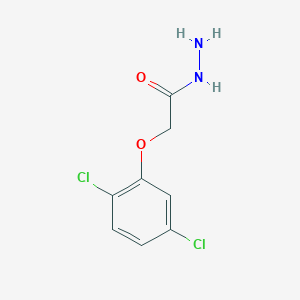

“(4-Methoxy-benzyl)-(2-methyl-benzyl)-amine” is a compound that belongs to the class of organic compounds known as aromatic amines . It is a primary amine and can be used for amination reactions of functionalized aryl bromides .

Synthesis Analysis

The synthesis of this compound involves the use of diethyl ether with dichloromethane as a co-solvent, which leads to the rapid formation of the PMB ester . PMB esters can also be obtained through the addition of 4-methoxybenzyl alcohol to 4-nitrophenyl esters promoted by an amine base, such as imidazole .Molecular Structure Analysis

The molecular formula of “this compound” is C16H19NO . The structure of this compound includes a benzylamine substituted by a methoxy group at the para position .Chemical Reactions Analysis

The chemical reactions involving this compound are often complicated by the presence of several different functional groups in the target molecule . Protecting groups are employed to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 362.4±27.0 °C at 760 mmHg, and a molar refractivity of 75.4±0.3 cm3 .Applications De Recherche Scientifique

Synthetic Methodologies and Applications

Synthetic Studies and Tautomerism : A study detailed the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines with variations in amino/imino tautomer ratios, identified by NMR methods. This methodology could be relevant for synthesizing and studying (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine, focusing on tautomerism and its implications in biological systems (Roggen & Gundersen, 2008).

Inhibition of Nucleoside Transport : Research into analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups, shows the impact on nucleoside transport protein ENT1. This study's approach to modifying molecular structures for targeted biological effects could inform research into this compound's potential biological applications (Tromp et al., 2004).

Process Optimization : Optimization of reaction conditions for synthesizing intermediates of sulpiride demonstrates the importance of process efficiency in pharmaceutical manufacturing. Such optimization strategies could be crucial for the efficient synthesis of this compound and its derivatives (Xu et al., 2018).

Corrosion Inhibition : A study on Schiff bases, including benzylidene-(2-methoxy-phenyl)-amine variants, as corrosion inhibitors highlights the application of organic compounds in materials science. The methodology and findings could be extrapolated to study the potential applications of this compound in corrosion prevention (Ashassi-Sorkhabi et al., 2006).

Potential Biological Activities

- Inhibition of Melanin Production : The study on a nitrogen analog of stilbene as a potent inhibitor of melanin production offers insight into the potential cosmetic and dermatological applications of similar compounds. Research into this compound could explore its effects on melanin biosynthesis and its potential as a skin whitening agent (Choi et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-5-3-4-6-15(13)12-17-11-14-7-9-16(18-2)10-8-14/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGYXNSSEGQBPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353361 |

Source

|

| Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356093-22-6 |

Source

|

| Record name | (4-Methoxy-benzyl)-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

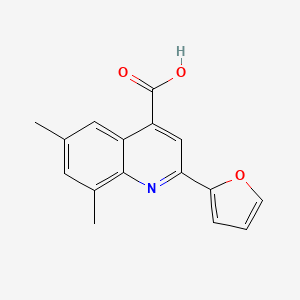

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

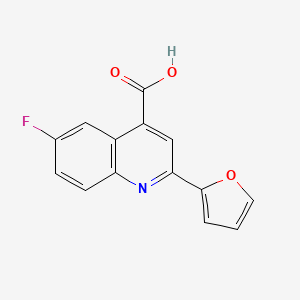

![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)